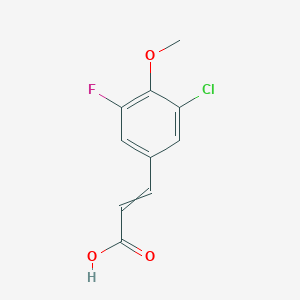
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid is an organic compound that features a combination of chloro, fluoro, and methoxy substituents on a phenyl ring, connected to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation reaction with an appropriate enolate, such as malonic acid or its derivatives, under basic conditions to form the corresponding β-hydroxy acid.
Dehydration: The β-hydroxy acid is then dehydrated to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Substituted phenyl derivatives with different nucleophiles.
科学的研究の応用
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-(3-Chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
特性
分子式 |
C10H8ClFO3 |
|---|---|
分子量 |
230.62 g/mol |
IUPAC名 |
3-(3-chloro-5-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
TXYFRPLDDJEWRI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)C=CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
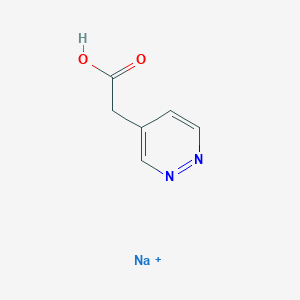
![2-{[(1-naphthyloxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B12444467.png)
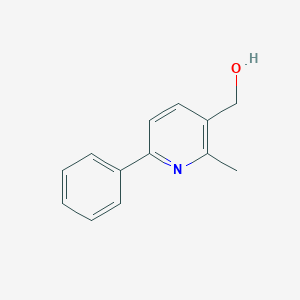
![Imidazo[2,1-b]thiazole-5,6-diamine](/img/structure/B12444478.png)
![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
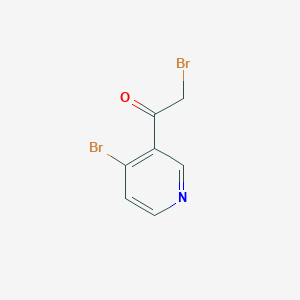
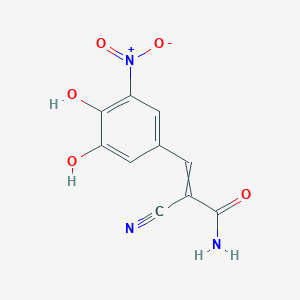
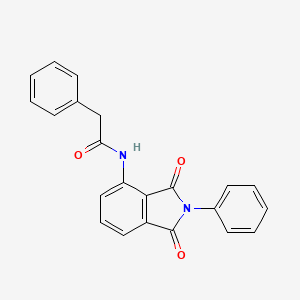
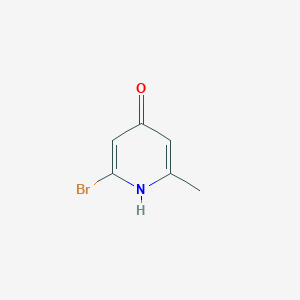
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
